4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide
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Overview
Description
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is a compound that features both difluoromethoxy and trifluoromethyl groups attached to a phenacyl bromide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a phenacyl bromide scaffold. One common method involves the reaction of a suitable phenacyl bromide precursor with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromide group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Radical reactions: The presence of trifluoromethyl groups makes it a candidate for radical reactions, which can lead to the formation of complex molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenacyl derivatives, while radical reactions can produce complex fluorinated compounds .
Scientific Research Applications
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the difluoromethoxy group.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the overall structure and functional groups.
Other fluorinated phenacyl bromides: Compounds with different fluorinated substituents on the phenacyl bromide core.
Uniqueness
4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H6BrF5O2 |
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Molecular Weight |
333.05 g/mol |
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6BrF5O2/c11-4-8(17)6-2-1-5(18-9(12)13)3-7(6)10(14,15)16/h1-3,9H,4H2 |
InChI Key |
WPMQXAFPQUWAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)C(=O)CBr |
Origin of Product |
United States |
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